

Flutazolam: A Technical Overview of its

Chemical Identity, Pharmacology, and Analysis

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Compound of Interest		
Compound Name:	Flutazolam	
Cat. No.:	B1673490	Get Quote

Flutazolam is a benzodiazepine derivative primarily developed and used in Japan.[1][2] Like other drugs in its class, it exhibits sedative, muscle relaxant, anticonvulsant, and anxiolytic properties.[1] This technical guide provides an in-depth look at its chemical nomenclature, physicochemical properties, metabolic pathway, and mechanism of action, tailored for researchers and professionals in drug development.

Chemical Identity: IUPAC Name and Synonyms

The systematic name for **Flutazolam** according to the International Union of Pure and Applied Chemistry (IUPAC) is 10-chloro-11b-(2-fluorophenyl)-7-(2-hydroxyethyl)-3,5-dihydro-2H-[1] [3]oxazolo[3,2-d]benzodiazepin-6-one.

The compound is a racemic mixture. The IUPAC name for the (R)-enantiomer is (11bR)-10-chloro-11b-(2-fluorophenyl)-7-(2-hydroxyethyl)-3,5-dihydro-2H-oxazolo[3,2-d]benzodiazepin-6-one.

Flutazolam is known by various synonyms and identifiers, which are crucial for tracking in literature and databases. These include:

Trade Name: Coreminal

Manufacturers' Codes: MS-4101, Ro-7-6102



- CAS Name: 10-Chloro-11b-(2-fluorophenyl)-2,3,7,11b-tetrahydro-7-(2-hydroxyethyl)oxazolo[3,2-d]benzodiazepin-6(5H)-one
- Other Synonyms: **Flutazolam**um, 10-chloro-11b-(2'-fluorophenyl)-2,3,5,6,7,11b-hexahydro-7-(2"-hydroxyethyl)benzo(6,7)-1,4-diazepino(5,4-b)oxazol-6-one

Physicochemical and Pharmacokinetic Properties

Quantitative data for **Flutazolam** is summarized below for easy reference and comparison.

Table 1: Physicochemical Properties

Property	Value	Reference
Molecular Formula	C19H18CIFN2O3	
Molar Mass	376.81 g⋅mol ⁻¹	
Appearance	White prisms from toluene	
Melting Point	142-147 °C	
рКа	5.40	
Solubility	Freely soluble in chloroform, ethanol; Moderately soluble in acetone, benzene, methanol; Practically insoluble in water.	

| CAS Number | 27060-91-9 | |

Table 2: Pharmacokinetic Data

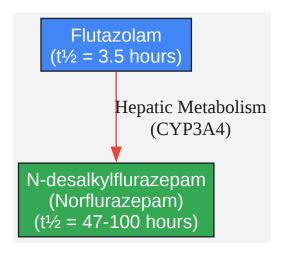


Parameter	Value	Reference
Route of Administration	Oral	
Metabolism	Hepatic, primarily via the cytochrome P450 system (CYP3A4).	
Elimination Half-life	3.5 hours (Parent Compound)	
Major Active Metabolite	N-desalkylflurazepam (Norflurazepam)	
Half-life of Metabolite	47-100 hours	
Onset of Action	30 to 60 minutes	

| Duration of Action | 6 to 8 hours | |

Metabolism and Pharmacological Activity

Flutazolam is metabolized in the liver into its major active metabolite, N-desalkylflurazepam, also known as norflurazepam. This metabolite is also a principal metabolite of another benzodiazepine, flurazepam. While **flutazolam** itself has a very short half-life of about 3.5 hours, the long half-life of N-desalkylflurazepam (47-100 hours) contributes significantly to the drug's overall pharmacological effect.



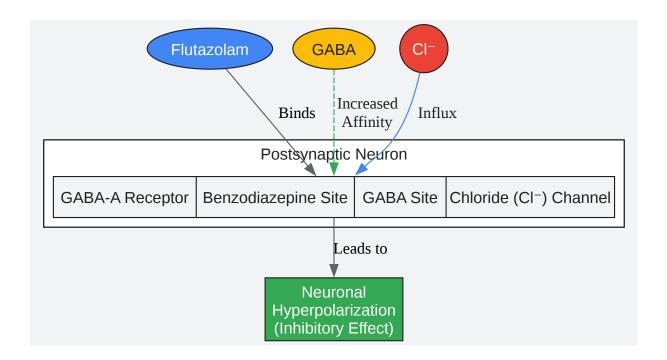
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Flutazolam Metabolic Pathway

Mechanism of Action

Like other benzodiazepines, **Flutazolam** exerts its effects by modulating the activity of the gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. **Flutazolam** is a positive allosteric modulator of the GABA-A receptor. It binds to the benzodiazepine site on the receptor complex, which increases the affinity of GABA for its own binding site. This enhancement of GABAergic activity leads to an increased frequency of chloride channel opening, resulting in a greater influx of chloride ions into the neuron. The subsequent hyperpolarization of the neuronal membrane makes it less excitable, producing the anxiolytic, sedative, and muscle relaxant effects.



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Mechanism of Flutazolam at the GABA-A Receptor

Experimental Protocols

Detailed experimental protocols for **Flutazolam** are not extensively published in readily available literature. However, key methodologies can be inferred from existing studies and



general pharmaceutical practice.

The synthesis of **Flutazolam**, a tricyclic benzodiazepine derivative, is described in patents BE 765253 and US 3905956. The general synthesis of 1,4-benzodiazepines often involves the use of 2-aminobenzophenones as key precursors. These precursors undergo a series of reactions to build the characteristic diazepine ring structure.

The psychopharmacological profile of **Flutazolam** was established in studies comparing its effects to diazepam. These experiments, conducted in animal models (e.g., mice), typically involve assessing:

- Anxiolytic effects: Using tests like the anticonflict test.
- Sedative effects: Measuring reductions in spontaneous locomotor activity and potentiation of ethanol-induced anesthesia.
- Anticonvulsant effects: Evaluating the prevention of chemically-induced (e.g., pentylenetetrazole, strychnine) or electrically-induced (maximal electroshock) convulsions.
- Muscle relaxant effects: Assessed through various standard laboratory tests for muscle coordination and relaxation.

A method for screening various sedative-hypnotics, including **Flutazolam**, in serum has been developed using liquid chromatography/single quadrupole mass spectrometry (LC/MS). This technique allows for the sensitive and specific detection and quantification of the drug and its metabolites in biological samples, which is essential for pharmacokinetic and toxicological studies.

For animal studies, formulations for oral or injection administration are required. A common method for preparing a formulation for a compound with low water solubility involves creating a suspension or solution using a vehicle. An example protocol for an oral suspension is as follows:

- Prepare a 0.5% solution of carboxymethylcellulose sodium (CMC-Na) by dissolving 0.5 g of CMC-Na in 100 mL of distilled water.
- Weigh the required amount of Flutazolam powder.



- Add the Flutazolam powder to the 0.5% CMC-Na solution to achieve the desired final concentration (e.g., 2.5 mg/mL).
- Mix thoroughly to create a homogenous suspension, ready for administration.

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References

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